![molecular formula C16H14Cl3N3O3 B4117296 2-[(2-chloro-5-methylphenoxy)acetyl]-N-(2,4-dichlorophenyl)hydrazinecarboxamide](/img/structure/B4117296.png)
2-[(2-chloro-5-methylphenoxy)acetyl]-N-(2,4-dichlorophenyl)hydrazinecarboxamide
Overview
Description
2-[(2-chloro-5-methylphenoxy)acetyl]-N-(2,4-dichlorophenyl)hydrazinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "compound X" and is known for its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of compound X is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell proliferation and growth. Additionally, it may disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that compound X can induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells. In terms of antimicrobial activity, compound X has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using compound X in lab experiments is its potent activity against cancer cells and microbial pathogens. Additionally, it has a relatively simple synthesis method and can be produced in high yields. However, one of the limitations of using compound X is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on compound X. One area of research is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Additionally, studies could be conducted to evaluate its potential as a therapeutic agent for cancer and microbial infections. Furthermore, research could be conducted to optimize the synthesis method and improve the yield and purity of compound X. Finally, studies could be conducted to evaluate the safety and toxicity of compound X in vivo.
Conclusion:
In conclusion, compound X is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Its potent activity against cancer cells and microbial pathogens make it an attractive candidate for further study. While its mechanism of action is not fully understood, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell proliferation and growth. Additionally, it may disrupt the cell membrane of bacteria and fungi, leading to cell death. Future research could focus on identifying its specific targets and pathways, evaluating its potential as a therapeutic agent, optimizing the synthesis method, and evaluating its safety and toxicity in vivo.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in scientific research. One of the primary areas of research is in the field of cancer biology. Studies have shown that compound X has potent anticancer activity against a variety of cancer cell lines. Additionally, compound X has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.
properties
IUPAC Name |
1-[[2-(2-chloro-5-methylphenoxy)acetyl]amino]-3-(2,4-dichlorophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3N3O3/c1-9-2-4-11(18)14(6-9)25-8-15(23)21-22-16(24)20-13-5-3-10(17)7-12(13)19/h2-7H,8H2,1H3,(H,21,23)(H2,20,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUUBRBRRHGLGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)NNC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chloro-5-methylphenoxy)acetyl]-N-(2,4-dichlorophenyl)hydrazinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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